molecular formula C17H12FNO3 B5412306 N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide

N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide

Cat. No.: B5412306
M. Wt: 297.28 g/mol
InChI Key: LETFSEWOGTVJGG-UHFFFAOYSA-N
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Description

N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide is a synthetic organic compound characterized by the presence of a fluorinated benzoyl group attached to a benzofuran ring, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with benzofuran under specific conditions to form the intermediate compound. This intermediate is subsequently treated with acetamide to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)benzoic acid
  • Fluorinated isoquinolines
  • Fluorinated benzamides

Uniqueness

N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-10(20)19-15-13-4-2-3-5-14(13)22-17(15)16(21)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETFSEWOGTVJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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